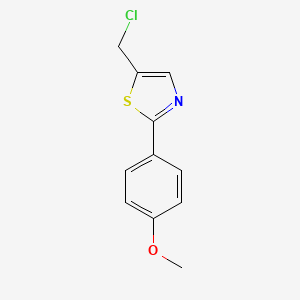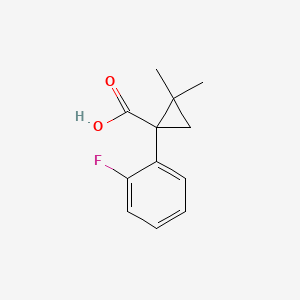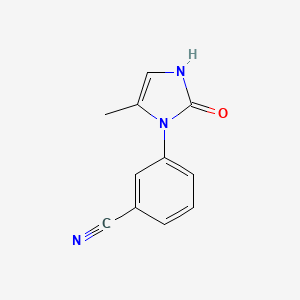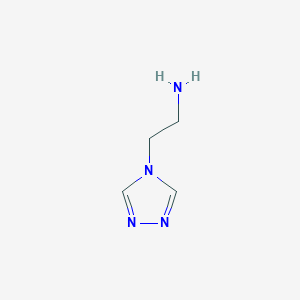
Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Übersicht
Beschreibung
Phenyl(tetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular weight of 192.26 . It is a solid substance at room temperature and is stored in a refrigerator . The IUPAC name for this compound is phenyl (tetrahydro-2H-pyran-4-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 192.26 . The compound is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Phenyl(tetrahydro-2H-pyran-4-yl)methanol wird bei der Synthese verschiedener heterocyclischer Verbindungen verwendet. Der 2H-Pyranring ist ein häufiges Strukturmotiv in vielen Naturstoffen und Pharmazeutika . Forscher nutzen die Reaktivität dieser Verbindung, um komplexe molekulare Architekturen zu konstruieren, die in bioaktiven Molekülen weit verbreitet sind.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wurde diese Verbindung als Reagenz bei der Identifizierung und Optimierung von Pteridinon-Toll-like-Rezeptor-7-Agonisten verwendet . Diese Agonisten haben potenzielle Anwendungen in der oralen Behandlung von viraler Hepatitis und zeigen damit die Rolle der Verbindung bei der Entwicklung therapeutischer Mittel auf.
Organische Synthese
Die Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Sie ist besonders wertvoll bei der Konstruktion von Tetrahydropyranylethern, die als Schutzgruppen für Alkohole dienen . Diese Ether sind unter verschiedenen Bedingungen stabil, was sie in der mehrstufigen organischen Synthese unerlässlich macht.
Biochemische Anwendungen
Biochemisch wirkt sie als biochemisches Reagenz und kann als biologisches Material oder organische Verbindung für die lebenswissenschaftliche Forschung verwendet werden . Ihre Rolle ist entscheidend für das Verständnis der biochemischen Pfade und Prozesse.
Industrielle Anwendungen
Industriell findet diese Verbindung Anwendung als Ausgangsstoff für verschiedene chemische Synthesen. Sie wird bei der Herstellung von Cannabinoid-Rezeptor-Agonisten verwendet, die Auswirkungen auf die Behandlung einer Reihe von Erkrankungen von Schmerzen bis hin zu neurodegenerativen Erkrankungen haben .
Safety and Hazards
The safety information for this compound indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Eigenschaften
IUPAC Name |
oxan-4-yl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFMSSNPTLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)



![(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B1453499.png)


![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)




